molecular formula C13H20ClN3O3S B3284232 (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl CAS No. 780810-20-0

(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl

Katalognummer: B3284232
CAS-Nummer: 780810-20-0
Molekulargewicht: 333.84 g/mol
InChI-Schlüssel: UVKYDOZUOXJZSR-KATIXKQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hydrochloride (CAS: 780810-20-0) is a critical intermediate in synthesizing Cefepime, a fourth-generation cephalosporin antibiotic. Its molecular formula is C₁₃H₁₉N₃O₃S·2HCl (molecular weight: 370.3 g/mol) . Structurally, it features a 1-methylpyrrolidinium group at the 3-position of the cephem nucleus, enhancing solubility and bacterial membrane penetration . The compound appears as a white-to-yellowish crystalline powder with ≥98.5% purity, ≤0.2% N-methylpyrrolidine impurity, and ≤10% loss on drying .

Cefepime, derived from this intermediate, exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa), attributed to the methylpyrrolidinium group’s resistance to β-lactamases and improved pharmacokinetics .

Eigenschaften

IUPAC Name

(6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYDOZUOXJZSR-KATIXKQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@H]([C@@H](C3=O)N)SC2)C(=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680976
Record name (6S,7R)-7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780810-20-0
Record name (6S,7R)-7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hydrochloride, commonly referred to as 7-MPCA, is a cephalosporin derivative with significant implications in antibacterial activity. This compound is primarily recognized as an intermediate in the synthesis of cefepime, a broad-spectrum cephalosporin antibiotic. Understanding its biological activity is crucial for both pharmaceutical applications and the development of new antimicrobial agents.

  • CAS Number : 780810-20-0
  • Molecular Formula : C₁₃H₂₁Cl₂N₃O₃S
  • Molecular Weight : 370.295 g/mol
  • LogP : 0.67420

The biological activity of (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hydrochloride is primarily attributed to its structure, which allows it to interfere with bacterial cell wall synthesis. Like other beta-lactam antibiotics, it binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting their function and leading to cell lysis.

Antimicrobial Activity

Research indicates that 7-MPCA exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The compound's efficacy can be summarized as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 - 2 µg/mL
Klebsiella pneumoniae1 - 4 µg/mL
Staphylococcus aureus0.25 - 1 µg/mL
Streptococcus pneumoniae0.5 - 2 µg/mL

Case Studies

Several studies have highlighted the effectiveness of (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hydrochloride in clinical settings:

  • Study on Efficacy Against Resistant Strains :
    A study published in Antimicrobial Agents and Chemotherapy evaluated the activity of 7-MPCA against multi-drug resistant strains of Klebsiella pneumoniae. The results demonstrated that the compound retained significant activity even against strains resistant to other antibiotics, suggesting its potential as a treatment option in resistant infections .
  • Pharmacokinetics and Safety Profile :
    Another investigation focused on the pharmacokinetics of 7-MPCA in animal models. The study reported favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses .

Research Findings

Recent research has delved into the chemical reactivity and structure-function relationships of cephalosporins, including 7-MPCA:

  • A correlation was found between the structural modifications at the C-3 position and the compound's reactivity towards beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics .
  • The study utilized carbon-13 NMR spectroscopy to analyze the chemical shifts associated with various substituents on the cephalosporin core, providing insights into optimizing the compound's efficacy .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antibiotic Development
7-MPCA serves as a crucial precursor in the synthesis of cefepime, which is effective against a wide range of Gram-positive and Gram-negative bacteria. Its structure allows for modifications that enhance antibacterial activity and resistance to beta-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial strains .

2. Antimicrobial Activity
Research has shown that compounds derived from 7-MPCA exhibit potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including those resistant to other antibiotics. This makes it a valuable candidate for developing new therapeutic agents targeting resistant infections .

3. Research in Drug Formulation
7-MPCA is also utilized in the formulation of new drug delivery systems aimed at improving the pharmacokinetics and bioavailability of cephalosporins. Its unique chemical structure allows researchers to explore various formulations that can enhance drug stability and efficacy in clinical settings .

Case Studies

Study 1: Synthesis of Cefepime
A study detailed the synthesis pathway of cefepime from 7-MPCA, highlighting the efficiency and yield of the process. The research illustrated how modifications to the starting material could lead to improved antibiotic profiles, particularly against resistant strains like Pseudomonas aeruginosa .

Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial activity of 7-MPCA derivatives against multi-drug resistant bacteria. The results indicated that certain modifications to the 7-MPCA structure significantly increased its potency against resistant strains, suggesting a promising avenue for future drug development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key structural variations among cephalosporin intermediates lie in their 3-position substituents, which dictate antibacterial spectrum, stability, and pharmacokinetics.

Compound 3-Position Substituent Target Drug Key Properties
(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl 1-Methylpyrrolidinium Cefepime Enhanced Gram-negative coverage (e.g., P. aeruginosa); β-lactamase resistance
7-Amino-3-(4-methylthiazol-5-yl)vinyl-3-cephem-4-carboxylic acid (7-ATCA) Vinyl thiazole Cefditoren pivoxil Improved oral bioavailability; activity against respiratory pathogens
Acide 7-amino-3-[(1-méthyltétrazol-5-yl)-thiométhyl]-céphalosporanique Methyltetrazole-thiomethyl Cefazolin/Cefotetan High serum protein binding; used for surgical prophylaxis
Acide (7R)-7-amino-3-[(5-méthyl-1,3,4-thiadiazole-2-yl)-thiométhyl]-3-céphem-4-carboxylique Methylthiadiazole-thiomethyl Cefmenoxime Extended half-life; effective against Haemophilus influenzae
(6R,7R)-7-Amino-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-APRA) Propenyl Experimental cephalosporins Increased lipophilicity; targets multidrug-resistant strains

Key Observations :

  • Pyrrolidinium vs. Tetrazole/Thiadiazole : The 1-methylpyrrolidinium group in Cefepime’s intermediate improves water solubility and β-lactamase stability compared to tetrazole/thiadiazole derivatives, which rely on sulfur-containing heterocycles for extended half-lives .
  • Vinyl Thiazole (7-ATCA) : The vinyl group in Cefditoren pivoxil’s intermediate enhances oral absorption, making it suitable for community-acquired pneumonia .

Pharmacological Implications

  • Cefepime : The methylpyrrolidinium group enables zwitterionic properties, enhancing penetration into Gram-negative bacterial periplasmic space and reducing efflux pump-mediated resistance .
  • Cefditoren Pivoxil: The vinyl thiazole group improves lipophilicity for oral administration but limits activity against P. aeruginosa compared to Cefepime .
  • Tetrazole-Based Drugs : Exhibit strong serum protein binding, extending half-life but reducing free drug availability for tissue penetration .

Discrepancies in Reported Data

  • Molecular Weight : lists the molecular weight as 333.83 g/mol, conflicting with calculated values (370.3 g/mol) from –7. This discrepancy likely arises from an error in ’s molecular formula (C₁₃H₂₀ClN₃O₃S vs. the correct C₁₃H₁₉N₃O₃S·2HCl) .

Q & A

Basic Research Questions

Q. What are the key structural features of 7-MPCA, and how do they influence its role as a cephalosporin intermediate?

  • Answer : The compound’s core structure includes a β-lactam ring fused to a dihydrothiazine ring, with a (R,R)-configured 1-methylpyrrolidinio group at the C3 position. This configuration is critical for binding to penicillin-binding proteins (PBPs) in bacterial cell walls, a mechanism central to cephalosporin activity. The hydrochloride salt enhances solubility for synthetic processes. Structural verification requires NMR (¹H/¹³C) to confirm stereochemistry and IR spectroscopy to validate the carboxylate and β-lactam functional groups .

Q. What methods are recommended for ensuring the purity of 7-MPCA, particularly regarding residual N-methylpyrrolidine?

  • Answer : Residual N-methylpyrrolidine (≤0.2% per specifications) is monitored via gas chromatography (GC) with flame ionization detection or LC-MS. Impurity control involves recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or ion-exchange chromatography to remove cationic byproducts. Loss on drying (≤10%) is quantified by thermogravimetric analysis (TGA) under vacuum at 60°C .

Q. How is 7-MPCA typically characterized spectroscopically, and what are common pitfalls in data interpretation?

  • Answer :

  • ¹H NMR : Peaks at δ 3.5–4.2 ppm confirm the methylpyrrolidinio group; δ 5.1–5.3 ppm (doublet) corresponds to the β-lactam hydrogen.
  • IR : Strong absorption at ~1770 cm⁻¹ (β-lactam C=O) and ~1600 cm⁻¹ (carboxylate).
    Contradictions arise if residual solvents (e.g., DMF) overlap with key peaks. Deuterated water (D₂O) is preferred for solubility, but exchangeable protons (e.g., NH₂) may broaden signals. Cross-validation with elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How does the (R,R) stereochemistry of 7-MPCA impact its reactivity in synthesizing Cefepime, and what chiral resolution techniques are employed?

  • Answer : The (R,R) configuration ensures proper spatial alignment during enzymatic acylation steps in Cefepime synthesis. Chiral purity is maintained using chiral stationary phase HPLC (CSP-HPLC) with cellulose-based columns. Asymmetric synthesis routes employ enantioselective catalysts (e.g., Rhodium-BINAP complexes) during the formation of the pyrrolidinio side chain. Racemization risks are mitigated by avoiding high temperatures (>40°C) during coupling reactions .

Q. What experimental design considerations are critical for optimizing 7-MPCA synthesis yields while minimizing degradation?

  • Answer :

  • DOE Factors : Temperature (20–40°C), pH (6.5–7.5), and solvent polarity (aqueous ethanol vs. acetonitrile).
  • Degradation Pathways : Hydrolysis of the β-lactam ring under acidic conditions (pH <5) or prolonged exposure to moisture.
    Yield optimization employs response surface methodology (RSM), with real-time monitoring via in-situ FTIR to track intermediate formation. Lyophilization is preferred for final product isolation to prevent thermal degradation .

Q. In comparative studies, how does 7-MPCA’s stability profile differ from other cephalosporin intermediates under accelerated storage conditions?

  • Answer : Stability studies (40°C/75% RH for 6 months) show 7-MPCA degrades <5% when stored desiccated, vs. ~15% degradation for analogs lacking the methylpyrrolidinio group. The quaternary ammonium moiety enhances hygroscopicity, necessitating inert-atmosphere packaging. Degradation products (e.g., Δ³-cephem derivatives) are quantified using UPLC-PDA, with mass balance studies to confirm pathways .

Q. What strategies resolve contradictions in bioactivity data when 7-MPCA is used in novel β-lactamase inhibitor combinations?

  • Answer : Discrepancies between in vitro (MIC) and in vivo efficacy often stem from pharmacokinetic variability. Microdialysis studies in animal models assess tissue penetration, while isothermal titration calorimetry (ITC) evaluates binding affinity to β-lactamases. Synergy with clavulanic acid is tested via checkerboard assays, with fractional inhibitory concentration (FIC) indices <0.5 indicating additive effects .

Methodological Notes

  • References : Prioritize peer-reviewed journals for analytical protocols (e.g., The Chemical Record for spectroscopic methods) and avoid non-academic sources like vendor websites.
  • Data Contradictions : Use orthogonal techniques (e.g., NMR + X-ray crystallography) to resolve structural ambiguities. For purity disputes, combine GC, LC-MS, and elemental analysis.
  • Ethical Compliance : Adhere to OECD guidelines for stability testing and ICH Q3A for impurity profiling in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl
Reactant of Route 2
(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.